5-溴-N-苯基嘧啶-2-胺

描述

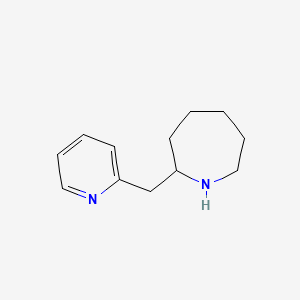

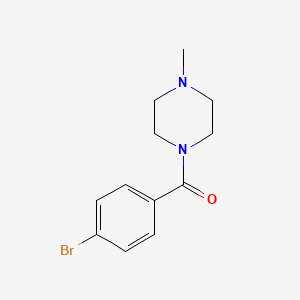

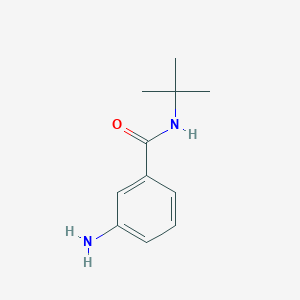

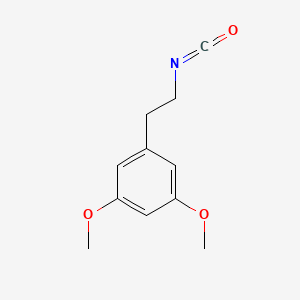

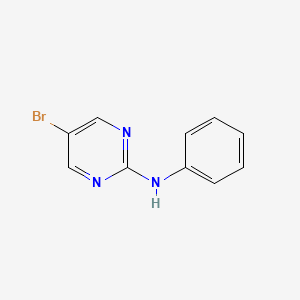

The compound 5-bromo-N-phenylpyrimidin-2-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry and as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine serves as a novel intermediate in palladium-catalyzed cross-coupling reactions, which is a versatile method for creating a wide range of substituted pyrimidine compounds . Additionally, regioselective displacement reactions with ammonia on 5-bromo-2,4-dichloro-6-methylpyrimidine have been shown to produce 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to yield substituted aminopyrimidines . These methods demonstrate the flexibility in synthesizing various pyrimidine derivatives, including 5-bromo-N-phenylpyrimidin-2-amine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined using this method, revealing its crystallization in the monoclinic crystal system . Similarly, the structure of 5-bromo-N,N-dimethylpyrimidin-2-amine and its derivatives were confirmed by nuclear magnetic resonance (NMR) and mass spectral studies .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH) . The choice of reaction conditions can lead to different substitution patterns on the pyrimidine ring. Moreover, the reactivity of the bromo group in pyrimidine derivatives allows for further functionalization, as seen in the synthesis of irreversible enzyme inhibitors where bromoacyl derivatives of triaminopyrimidines were prepared .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like 5-bromo-N-phenylpyrimidin-2-amine are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can affect the compound's reactivity, boiling point, and solubility. For instance, the introduction of a bromo substituent can enhance the compound's ability to participate in further chemical reactions, such as nucleophilic substitutions . The crystalline structure and hydrogen bonding patterns also play a significant role in the compound's stability and solubility .

科学研究应用

Chemical Reactions and Mechanisms

- The reaction of 2-bromo-4-phenylpyrimidine with potassium amide results in the formation of 2-amino-4-phenylpyrimidine, which involves an initial addition of the nucleophile to position 6, followed by a ring-opening and ring-closure mechanism (Kroon & Plas, 2010).

Regioselective Reactions 2. Regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, forming 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product. This product showed intramolecular hydrogen bonding in its crystalline network (Doulah et al., 2014).

Amination Processes 3. The Chichibabin amination of 5-Phenylpyrimidine results in a mixture of 2 amino- and 4-amino-5-phenylpyrimidine. This process has been studied using NMR spectroscopy and involves a ring opening-ring closure sequence (Breuker et al., 1986).

Chemical Modifications and Reactions 4. Studies on the chemical modifications of 5-bromo-N-phenylpyrimidin-2-amine compounds, such as bropirimine, reveal they undergo electrophilic nitration and sulphonation, and nucleophilic substitutions at various positions on the pyrimidine ring (Stevens et al., 1995).

Derivative Synthesis 5. Synthesis of 4,5'-bipyrimidines with various substituents from 5-bromo-N,N-dimethylpyrimidin-2-amine demonstrates potential applications in creating novel compounds, although these showed little activity as amplifiers of phleomycin (Kowalewski et al., 1981).

Catalysis and Selective Amination 6. Palladium-catalyzed amination of polyhalopyridines, including derivatives of 5-bromo-N-phenylpyrimidin-2-amine, demonstrated high yield and excellent chemoselectivity, leading to the production of 5-amino-2-chloropyridine (Ji et al., 2003).

安全和危害

The safety information available indicates that “5-bromo-N-phenylpyrimidin-2-amine” may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

The future directions for “5-bromo-N-phenylpyrimidin-2-amine” could involve further exploration of its potential biological activities. For instance, the antitrypanosomal and antiplasmodial activities of similar 2-aminopyrimidine derivatives suggest potential applications in the treatment of diseases such as sleeping sickness and malaria .

属性

IUPAC Name |

5-bromo-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNKPOBYNQYDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408571 | |

| Record name | 5-bromo-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-phenylpyrimidin-2-amine | |

CAS RN |

886365-88-4 | |

| Record name | 5-Bromo-N-phenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。